molecular formula C15H19NO2S B5623263 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B5623263
M. Wt: 277.4 g/mol
InChI Key: HOXYXKQZSIGGDI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a thiazolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can lead to diverse pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and cysteamine hydrochloride.

    Formation of Thiazolidine Ring: The initial step involves the condensation of 4-methoxybenzaldehyde with cysteamine hydrochloride to form a thiazolidine intermediate.

    Cyclization: The thiazolidine intermediate undergoes cyclization with a suitable piperidine derivative under acidic conditions to form the spirocyclic structure.

    Oxidation: The final step involves the oxidation of the thiazolidine ring to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohol Derivatives: Formed through reduction of the carbonyl group.

    Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-1-thia-4-azaspiro[45]decan-3-one is unique due to its combination of a thiazolidine ring with a spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-18-13-7-5-12(6-8-13)16-14(17)11-19-15(16)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXYXKQZSIGGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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